molecular formula C10H13ClN2O3 B1478891 5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097956-83-5

5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1478891
CAS No.: 2097956-83-5
M. Wt: 244.67 g/mol
InChI Key: GDIKUNCOGAIPSD-UHFFFAOYSA-N
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Description

5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
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Biological Activity

5-(3-Chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound of significant interest due to its potential biological activities, particularly in the fields of analgesia and sedation. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) of this compound and its derivatives.

Synthesis and Chemical Structure

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrolidine precursors. The introduction of the 3-chloropropanoyl group is crucial for enhancing the biological activity of the resulting compound.

Analgesic Properties

Recent studies have demonstrated that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit notable analgesic effects. In particular, compounds synthesized in one study showed superior activity in the "writhing" test when compared to aspirin and were comparable to morphine in efficacy. The most potent derivatives were found to significantly inhibit pain responses at doses that exhibited minimal toxicity .

Sedative Effects

In addition to analgesic properties, several derivatives also displayed sedative effects. For example, certain compounds prolonged the duration of thiopental-induced sleep in mice, indicating their potential as sedatives. The relationship between chemical structure and pharmacological activity was explored, revealing that specific modifications could enhance sedative effects while maintaining low toxicity .

Structure-Activity Relationship (SAR)

The SAR studies indicated that variations in the alkyl chain length and substituents on the pyrrolidine ring significantly influenced both analgesic and sedative activities. For instance:

  • Alkyl Substituents : Shorter alkyl chains tended to increase analgesic potency.
  • Chlorine Substitution : The presence of chlorine atoms at specific positions enhanced both analgesic and sedative activities .

Case Study 1: Analgesic Testing

In a controlled experiment using the "hot plate" test and "writhing" test models, several derivatives were tested. Compounds 9 and 11 demonstrated analgesic effects comparable to morphine with lower side effects. These findings suggest that modifications to the core structure can yield compounds with high therapeutic potential .

Case Study 2: Sedative Testing

Another study evaluated the sedative properties by administering various derivatives to mice. The results indicated that compounds with longer alkyl chains exhibited significant sedative effects without causing excessive locomotor depression .

Properties

IUPAC Name

5-(3-chloropropanoyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c11-3-1-8(14)13-4-2-6-7(5-13)10(16)12-9(6)15/h6-7H,1-5H2,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIKUNCOGAIPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C(=O)NC2=O)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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